N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
Description
“N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” is a complex organic compound that features a fluorophenyl group and a diazatricyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C19H20FN3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide |
InChI |
InChI=1S/C19H20FN3O2/c20-15-4-6-16(7-5-15)21-18(24)12-22-9-13-8-14(11-22)17-2-1-3-19(25)23(17)10-13/h1-7,13-14H,8-12H2,(H,21,24) |
InChI Key |
LEWLLJPTSYVEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” likely involves multiple steps, including the formation of the diazatricyclic core and the introduction of the fluorophenyl group. Typical reaction conditions might include:
Formation of the Diazatricyclic Core: This could involve cyclization reactions using reagents such as amines and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might be used to modify the diazatricyclic core.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” would depend on its specific biological target. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
- N-(4-bromophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide
Uniqueness
The uniqueness of “N-(4-fluorophenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide” lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties compared to its chlorinated or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
